Chemoselective Switchable Reactivity: A Unique Property of 9-(Trimethylsilyl)fluorene in NHC Catalysis
In N-heterocyclic carbene (NHC)-catalyzed reactions with aldehydes, 9-(Trimethylsilyl)fluorene exhibits a unique, condition-dependent chemoselectivity. This switchable behavior is not reported for non-silylated fluorenes or its bulkier silyl analogs. At a 10 mol% catalyst loading, the reaction proceeds via an olefination pathway to yield dibenzofulvenes (43–99% yield), while reducing the catalyst to 1 mol% in the presence of water diverts the pathway to nucleophilic addition, producing fluorenyl alcohols (40–95% yield) [1]. This dual reactivity, tunable by simple experimental parameters, makes it a uniquely versatile reagent for building complex fluorene-based architectures.
| Evidence Dimension | Chemoselectivity in NHC-catalyzed aldehyde reactions |
|---|---|
| Target Compound Data | Yields: 43–99% (dibenzofulvenes); 40–95% (fluorenyl alcohols) |
| Comparator Or Baseline | Non-silylated fluorene or bulkier silyl analogs (e.g., TBDMS-fluorene) which lack this switchable behavior |
| Quantified Difference | Unique, tunable selectivity not observed in analogs |
| Conditions | NHC (IPr), 4 Å MS, THF, rt (olefination) or 1 mol% NHC, H2O, THF, rt (addition) |
Why This Matters
This property provides a single reagent capable of accessing two distinct classes of valuable intermediates (dibenzofulvenes and fluorenyl alcohols), simplifying synthetic route design and reducing the need for multiple specialized starting materials.
- [1] Ma, Y.; Luo, J.; Zhang, S.; Lu, S.; Du, G.; He, L. An N-heterocyclic carbene-catalyzed switchable reaction of 9-(trimethylsilyl)fluorene and aldehydes: chemoselective synthesis of dibenzofulvenes and fluorenyl alcohols. Organic & Biomolecular Chemistry, 2021, 19, 3717–3721. View Source
